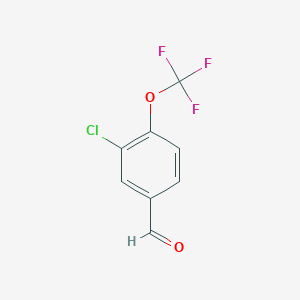

3-Chloro-4-(trifluoromethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBUQQVMQXOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003254 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83279-38-3 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzaldehyde

CAS Number: 83279-39-4

This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document details the compound's physicochemical properties, synthesis, and applications, with a focus on its role in the creation of novel chemical entities.

Core Compound Properties

This compound is a halogenated aromatic aldehyde. The presence of both a chloro and a trifluoromethoxy group on the benzaldehyde ring imparts unique electronic properties and metabolic stability to molecules synthesized from it. These characteristics make it a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 83279-39-4 | [1] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2] |

| Molecular Weight | 224.56 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 50-55 °C | [3] |

| Boiling Point | 140-145 °C | [3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [3] |

The Role of the Trifluoromethoxy Group in Drug Discovery

The trifluoromethoxy (-OCF₃) group is of significant interest in drug design due to its unique combination of properties. It is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, potentially improving its absorption and distribution within the body. Furthermore, the carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life for drug candidates, a crucial factor in developing effective therapeutics. The electron-withdrawing nature of the -OCF₃ group can also influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.

Synthesis and Experimental Protocols

This compound is primarily used as a reactive intermediate in multi-step organic syntheses. A plausible synthetic route involves the trifluoromethoxylation of a suitable phenolic precursor, followed by formylation of the aromatic ring.

Illustrative Synthetic Pathway

A general synthesis could start from 3-chloro-4-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to a trifluoromethoxy group, although this is a challenging transformation.

Caption: Plausible synthesis of this compound.

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

As a key building block, this compound can be utilized in cross-coupling reactions to form more complex molecules. The following is a general protocol for a Suzuki-Miyaura coupling, a common carbon-carbon bond-forming reaction in pharmaceutical synthesis.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. The aldehyde functional group is highly versatile and can undergo a wide range of chemical transformations, including:

-

Reductive amination: to form substituted benzylamines.

-

Wittig reaction: to produce alkenes.

-

Aldol condensation: to form α,β-unsaturated ketones.

-

Oxidation: to yield the corresponding carboxylic acid.

-

Reduction: to form the benzyl alcohol.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for understanding the properties and applications of this compound. Its unique structural features make it a compound of interest for the synthesis of next-generation pharmaceuticals and agrochemicals.

References

Technical Guide: Molecular Weight of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight calculation for the chemical compound 3-Chloro-4-(trifluoromethoxy)benzaldehyde. The information is presented to serve as a precise reference for research and development applications.

Compound Identification

The compound is this compound. Based on its nomenclature, the molecular structure consists of a benzaldehyde core substituted with a chlorine atom at the 3-position and a trifluoromethoxy group (-OCF₃) at the 4-position.

-

Chemical Name: this compound

-

Molecular Formula: C₈H₄ClF₃O₂

Elemental Composition and Atomic Weights

The calculation of the molecular weight is derived from the sum of the atomic weights of its constituent elements. The standard atomic weights for each element are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011[1][2][3] | 96.088 |

| Hydrogen | H | 4 | 1.008[4][5][6] | 4.032 |

| Chlorine | Cl | 1 | 35.453[7][8] | 35.453 |

| Fluorine | F | 3 | 18.998[9][10][11] | 56.994 |

| Oxygen | O | 2 | 15.999[12][13][14] | 31.998 |

Molecular Weight Calculation

The molecular weight (MW) is the sum of the total weights of each element in the molecular formula.

MW = (C × 8) + (H × 4) + (Cl × 1) + (F × 3) + (O × 2)

MW = (12.011 g/mol × 8) + (1.008 g/mol × 4) + (35.453 g/mol × 1) + (18.998 g/mol × 3) + (15.999 g/mol × 2)

MW = 96.088 g/mol + 4.032 g/mol + 35.453 g/mol + 56.994 g/mol + 31.998 g/mol

MW = 224.565 g/mol

This value is consistent with commercially available data for this compound, often cited as 224.57 g/mol .

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its elemental components.

Caption: Calculation workflow for the molecular weight.

References

- 1. byjus.com [byjus.com]

- 2. youtube.com [youtube.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. byjus.com [byjus.com]

- 11. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen, atomic [webbook.nist.gov]

Technical Guide: Physical Properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physical characteristics, outlines experimental protocols for their determination, and illustrates its application in a relevant synthetic pathway.

Core Physical Properties

This compound is a white crystalline solid at room temperature. Its molecular formula is C₈H₄ClF₃O₂, with a molecular weight of 224.56 g/mol .[1] A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Notes |

| Melting Point | 50-55 °C | [2] |

| Boiling Point | 140-145 °C | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and ketones.[2] | |

| Molecular Weight | 224.56 g/mol | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated digital melting point device. The thermometer bulb should be positioned adjacent to the part of the capillary tube containing the sample.

-

Heating: The apparatus is heated gradually, with the temperature rise not exceeding 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For this compound, which is a solid at room temperature, its boiling point is determined at reduced pressure or by methods suitable for small sample sizes. A common laboratory method is the small-scale distillation or the capillary method.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube).

-

Heating: The sample is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.

-

Observation: The heating is then discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Application in Synthesis

This compound serves as a crucial building block in the synthesis of various biologically active molecules. One notable application is in the preparation of antitubercular nitroimidazoles. The aldehyde functional group allows for the construction of more complex molecular architectures through reactions such as reductive amination and the formation of Schiff bases.

The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a precursor in a multi-step synthesis.

Caption: Synthetic workflow utilizing this compound.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the available solubility data for 3-Chloro-4-(trifluoromethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document summarizes the current knowledge, details relevant experimental protocols for solubility determination, and presents a visual representation of a standard experimental workflow.

Data Presentation: Solubility of this compound and a Key Isomer

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | - | - | Data not available | - |

| 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Water | 25 | Practically insoluble (0.058 g/L) | Calculated |

| 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Water | Not Specified | Insoluble | Qualitative |

Experimental Protocols for Solubility Determination

Standardized methods for determining the water solubility of chemical substances are outlined in the OECD Guideline 105. These protocols are designed to ensure reliability and comparability of data. The two primary methods are the Flask Method and the Column Elution Method.[1][2][3][4][5]

Flask Method (OECD 105)

This method is generally suitable for substances with a solubility of 10 mg/L or higher.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

Apparatus:

-

Constant temperature bath or shaker incubator

-

Glass flasks with stoppers

-

Magnetic stirrer or shaker

-

Centrifuge or filtration apparatus

-

Calibrated analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) to facilitate dissolution.

-

The system is allowed to equilibrate. A preliminary test can be conducted to determine the time required to reach saturation.

-

Once equilibrium is reached, the mixture is allowed to stand to permit the separation of undissolved material. If necessary, centrifugation or filtration is used to separate the solid phase from the aqueous solution.

-

A sample of the clear aqueous phase is carefully withdrawn.

-

The concentration of the test substance in the aqueous sample is determined using a validated analytical method.

-

The experiment is performed in at least duplicate.

Column Elution Method (OECD 105)

This method is particularly suitable for substances with low solubility (less than 10 mg/L).

Principle: A column is packed with an inert support material that has been coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus:

-

Jacketed column with temperature control

-

Metering pump for delivering a constant flow of water

-

Inert support material (e.g., glass beads, celite)

-

Fraction collector

-

Calibrated analytical instrumentation

Procedure:

-

The inert support material is coated with an excess of the test substance. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

-

The coated support material is packed into the column.

-

Water is pumped through the column at a flow rate that is slow enough to allow for the establishment of equilibrium between the dissolved and undissolved substance.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the test substance in each fraction is determined using a validated analytical method.

-

The analysis is continued until the concentrations in successive fractions are constant, indicating that saturation has been reached.

-

The mean of the plateau concentrations is taken as the water solubility.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound, incorporating the decision-making process for selecting the appropriate OECD 105 method.

Caption: Workflow for determining solubility using OECD 105 guidelines.

References

In-Depth Technical Guide: Safety and Handling of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS No. 83279-39-4), a key intermediate in various organic synthesis applications. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde. Its key identifiers and reported physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 83279-39-4 | [1] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 224.56 g/mol | [1] |

| Appearance | White crystalline solid or liquid | [2][3] |

| Melting Point | ~ 50-55 °C | [2] |

| Boiling Point | ~ 140-145 °C | [2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [2] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

| Code | Statement |

| P260/P261 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P262 | Do not get in eyes, on skin, or on clothing. |

| P264 | Wash hands and any exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water and soap. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source for Hazard Identification and GHS Classification:[3][4]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following are standard, representative experimental protocols for assessing the types of hazards identified for this class of compounds.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This protocol provides a method for assessing the skin irritation potential of a chemical.

Methodology:

-

Cell Culture: Reconstructed human epidermis tissue models (e.g., EpiDerm™, EpiSkin™) are cultured to form a stratified, differentiated epidermis.

-

Chemical Exposure: A small volume (e.g., 25-50 µL) of the test chemical is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Rinsing: Following incubation, the test chemical is thoroughly washed from the tissue surface.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment (MTT Assay): Tissue viability is determined by the conversion of the yellow MTT salt to a blue formazan product by mitochondrial dehydrogenases in viable cells. The formazan is extracted, and the optical density is measured.

-

Data Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

This protocol assesses the potential for a chemical to cause serious eye damage.

Methodology:

-

Tissue Preparation: Corneas are obtained from freshly enucleated bovine eyes and mounted in holders.

-

Chemical Application: The test chemical is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes for liquids).

-

Rinsing: The cornea is thoroughly rinsed with saline.

-

Opacity Measurement: Corneal opacity is measured using an opacitometer before and after a post-exposure incubation period.

-

Permeability Measurement: Permeability is assessed by applying sodium fluorescein dye to the epithelial surface and measuring the amount that passes through the cornea into the medium in the posterior chamber.

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. This score is used to classify the irritation potential of the substance.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

First Aid and Firefighting Measures

First Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Do not give anything by mouth to an unconscious person. Seek medical attention.[1] |

Firefighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | In case of fire, toxic fumes may be formed. |

| Protective Equipment | Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[1] |

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which causes irritation. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | To prevent inhalation of vapors or dust which may cause respiratory irritation. |

Source for PPE recommendations:[1][2][3][4]

Disclaimer

The information provided in this guide is intended for trained professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical and to ensure that all safety procedures are in accordance with institutional and regulatory guidelines.

References

Spectral Data Analysis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally analogous molecules to predict and interpret its characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectral Data

The spectral characteristics of this compound can be inferred by examining the data of related compounds: 4-(trifluoromethoxy)benzaldehyde, 3-chlorobenzaldehyde, and 4-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of the chloro and trifluoromethoxy groups will significantly influence the chemical shifts and vibrational frequencies.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring and a singlet for the aldehydic proton. The substitution pattern will lead to a complex splitting pattern for the aromatic protons.

| Compound Name | Aldehyde Proton (s) | Aromatic Protons (m) |

| 4-(trifluoromethoxy)benzaldehyde | ~9.9 ppm | ~7.4 - 8.0 ppm |

| 3-chlorobenzaldehyde | ~9.96 ppm | ~7.48 - 7.82 ppm |

| 4-(trifluoromethyl)benzaldehyde | ~10.13 ppm | ~7.84 - 8.04 ppm |

Table 1: Comparative 1H NMR data of analogous benzaldehydes.

13C NMR Spectroscopy

The 13C NMR spectrum will display signals for the carbonyl carbon, the carbon bearing the trifluoromethoxy group, the carbon bearing the chlorine atom, the other aromatic carbons, and the carbon of the trifluoromethyl group. The chemical shifts will be influenced by the electronegativity of the substituents.

| Compound Name | C=O | Aromatic Carbons | CF3 |

| 4-(trifluoromethoxy)benzaldehyde | ~191 ppm | ~119 - 155 ppm | ~120 ppm (q) |

| 3-chlorobenzaldehyde | ~191 ppm | ~128 - 138 ppm | - |

| 4-(trifluoromethyl)benzaldehyde | ~191.1 ppm | ~123 - 139 ppm | ~123.4 ppm (q) |

Table 2: Comparative 13C NMR data of analogous benzaldehydes.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde, typically in the range of 1700-1720 cm-1. The C-Cl, C-O, and C-F bonds will also show characteristic absorption bands.

| Compound Name | C=O Stretch (cm-1) | C-Cl Stretch (cm-1) | C-O/C-F Stretches (cm-1) |

| 4-(trifluoromethoxy)benzaldehyde | ~1705 | - | ~1150-1250 |

| 3-chlorobenzaldehyde | ~1700 | ~700-800 | - |

| 4-(trifluoromethyl)benzaldehyde | ~1715 | - | ~1100-1350 |

Table 3: Key IR absorption frequencies for analogous benzaldehydes.

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electron ionization (EI), will show the molecular ion peak (M+) and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 isotope peak with approximately one-third the intensity of the M+ peak. Common fragmentation includes the loss of the formyl radical (-CHO) and the trifluoromethoxy group.

| Compound Name | Molecular Ion (m/z) | Key Fragments (m/z) |

| 4-(trifluoromethoxy)benzaldehyde | 190 | 161 ([M-CHO]+), 133, 105 |

| 3-chlorobenzaldehyde | 140/142 | 139/141 ([M-H]+), 111/113 ([M-CHO]+), 75 |

| 4-(trifluoromethyl)benzaldehyde | 174 | 173 ([M-H]+), 145 ([M-CHO]+), 125 |

Table 4: Mass spectrometry data for analogous benzaldehydes.

Experimental Protocols

The following sections detail the generalized procedures for acquiring NMR, IR, and MS spectra for an aromatic aldehyde like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the 1H NMR spectrum, followed by the 13C NMR spectrum. Standard pulse programs are typically used.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron Ionization):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

If necessary, filter the solution to remove any particulates.

-

Transfer the solution to a GC autosampler vial.

Data Acquisition:

-

The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.

-

The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the chemical structure, a general workflow for spectral analysis, and a plausible fragmentation pathway for this compound.

Caption: Structure of this compound.

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a valuable substituted benzaldehyde intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published synthetic protocol, this guide outlines a proposed two-step synthesis commencing from the readily available precursor, 4-aminophenol. The proposed route involves the synthesis of the key intermediate, 4-(trifluoromethoxy)benzaldehyde, followed by a regioselective chlorination.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a two-step process. The initial step involves the synthesis of 4-(trifluoromethoxy)benzaldehyde from 4-aminophenol. The subsequent and final step is the electrophilic chlorination of the synthesized intermediate, which is directed to the desired position by the activating trifluoromethoxy group and the meta-directing aldehyde functionality.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(trifluoromethoxy)benzaldehyde

The synthesis of the intermediate, 4-(trifluoromethoxy)benzaldehyde, can be accomplished from 4-aminophenol through a multi-step sequence involving trifluoromethylation, diazotization, Sandmeyer reaction, and subsequent reduction of the nitrile. For the purpose of this guide, we will focus on the final step of this sequence, the reduction of 4-(trifluoromethoxy)benzonitrile.

Protocol for the Reduction of 4-(trifluoromethoxy)benzonitrile:

A well-established method for the reduction of a benzonitrile to a benzaldehyde is the Stephen aldehyde synthesis, which involves the formation of an iminium salt followed by hydrolysis.

-

Preparation of the Imine Hydrochloride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous tin(II) chloride (1.2 equivalents) in anhydrous diethyl ether.

-

Saturate the suspension with dry hydrogen chloride gas at 0 °C.

-

Add a solution of 4-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at room temperature for several hours until the formation of the aldimine tin chloride complex is complete, which typically precipitates as a white solid.

-

Hydrolysis: Collect the precipitate by filtration under a dry atmosphere and wash with anhydrous diethyl ether.

-

Hydrolyze the complex by adding it to water and stirring vigorously.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-(trifluoromethoxy)benzaldehyde by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the regioselective electrophilic chlorination of 4-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is an ortho, para-director, while the aldehyde group is a meta-director. The desired 3-position is ortho to the trifluoromethoxy group and meta to the aldehyde group, making this a favorable transformation. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst is a suitable reagent for this purpose.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), dissolve 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (0.1 equivalents), to the solution.

-

Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent dropwise to the stirred reaction mixture over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that the yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Reagents & Conditions | Typical Yield (%) | Purity (%) |

| 1 | 4-(Trifluoromethoxy)benzonitrile | 4-(Trifluoromethoxy)benzaldehyde | 1. SnCl₂, HCl, Diethyl ether2. H₂O | 70-80 | >95 |

| 2 | 4-(Trifluoromethoxy)benzaldehyde | This compound | SO₂Cl₂, AlCl₃ (cat.), CH₂Cl₂ | 60-70 | >98 |

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of functional groups at each key stage.

Figure 2: Logical workflow for the synthesis of this compound.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers are encouraged to optimize the outlined conditions to achieve the best possible yields and purity for their specific applications. Standard laboratory safety precautions should be strictly followed throughout all experimental procedures.

An In-depth Technical Guide to Structural Analogs of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-chloro-4-(trifluoromethoxy)benzaldehyde, a core scaffold of interest in medicinal chemistry. The unique combination of a chloro substituent and a trifluoromethoxy group on the benzaldehyde ring imparts specific physicochemical properties that are advantageous in the design of bioactive molecules. This document details the synthesis, biological activities, and potential mechanisms of action of these analogs, with a focus on their application in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

Core Concepts and Physicochemical Properties

The 3-chloro-4-(trifluoromethoxy)phenyl moiety is a key pharmacophore in a number of biologically active compounds. The chlorine atom at the 3-position and the trifluoromethoxy group at the 4-position of the phenyl ring significantly influence the electronic and lipophilic character of the molecule. The trifluoromethoxy group, in particular, is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and metabolic stability of a drug candidate.[1]

A related compound, 3-Chloro-4-(trifluoromethyl)benzaldehyde, has a molecular weight of 208.56 g/mol and a calculated XLogP3 of 2.9.[2] These properties provide a baseline for understanding the physicochemical space occupied by its analogs.

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound can be achieved through various established organic chemistry methodologies. A common strategy involves the modification of the aldehyde functional group or the derivatization of the corresponding aniline precursor, 3-chloro-4-(trifluoromethoxy)aniline.

One prevalent synthetic route involves the conversion of the aniline to a variety of amides, ureas, and other nitrogen-containing heterocycles. For example, N-phenylbenzamide derivatives can be synthesized from the corresponding aniline and benzoyl chloride.[3] Additionally, the isocyanate derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, serves as a versatile intermediate for creating urea-linked compounds, a motif present in several kinase inhibitors like Sorafenib.[3][4]

Biological Activity of Structural Analogs

Structural analogs incorporating the 3-chloro-4-(trifluoromethoxy)phenyl or similar motifs have shown significant potential as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of oncology drug development.

Anticancer Activity

The anticancer potential of these analogs is often evaluated using cell-based viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Table 1: Hypothetical Anticancer Activity of this compound Analogs

| Compound ID | Structure | Target Cell Line | IC50 (µM) |

| Analog 1 | This compound | A549 (Lung Carcinoma) | > 50 |

| Analog 2 | N-(3-Chloro-4-(trifluoromethoxy)phenyl)acetamide | A549 (Lung Carcinoma) | 25.3 |

| Analog 3 | 1-(3-Chloro-4-(trifluoromethoxy)phenyl)-3-phenylurea | A549 (Lung Carcinoma) | 5.1 |

| Analog 4 | N-(3-Chloro-4-(trifluoromethoxy)phenyl)benzenesulfonamide | A549 (Lung Carcinoma) | 12.8 |

| Analog 5 | 2-amino-N-(3-chloro-4-(trifluoromethoxy)phenyl)thiazole-5-carboxamide | A549 (Lung Carcinoma) | 1.7 |

Note: The data in this table is illustrative and based on the general structure-activity relationships observed for similar classes of compounds. It is intended to provide a conceptual framework for the expected activities of these analogs.

Experimental Protocols

General Procedure for the Synthesis of N-(3-Chloro-4-(trifluoromethoxy)phenyl)benzamide Analogs

A solution of 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with a substituted benzoyl chloride (1.1 eq) and a base, such as triethylamine or pyridine (1.2 eq). The reaction mixture is stirred at room temperature for a specified period, typically 2-16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-benzamide analog.[3]

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4][]

-

Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds (structural analogs of this compound) for a period of 48-72 hours.[4][]

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[4][]

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

Given that many compounds bearing the 3-chloro-4-(trifluoromethoxy)phenyl scaffold act as kinase inhibitors, a relevant signaling pathway to visualize is the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.

References

Technical Guide: 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)benzaldehyde is a key chemical intermediate valued in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chloro group, an aldehyde, and a trifluoromethoxy group, provides a versatile scaffold for synthesizing complex organic molecules. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest as it can enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in the design of novel therapeutic agents.[1][2] The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for its incorporation into diverse molecular architectures.[3] This guide provides an overview of commercial suppliers, key technical data, and a representative experimental protocol for its application in synthesis.

Commercial Suppliers and Technical Data

Sourcing high-purity starting materials is critical for reproducible research and development. Several commercial suppliers offer this compound (CAS No. 83279-39-4). The table below summarizes key quantitative data from various suppliers to facilitate comparison.

| Property | Data | Supplier/Source |

| CAS Number | 83279-39-4 | Apollo Scientific, Sigma-Aldrich |

| MDL Number | MFCD01631561 | Apollo Scientific |

| Molecular Formula | C₈H₄ClF₃O₂ | Sigma-Aldrich |

| Molecular Weight | 224.57 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Apollo Scientific |

| Purity | >98% | Apollo Scientific |

| Storage | Ambient Temperature | Apollo Scientific |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Apollo Scientific |

| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338 | Apollo Scientific |

Experimental Protocols

The aldehyde functionality of this compound makes it an excellent substrate for reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[4][5][6] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[4][6] The following is a detailed, representative protocol for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[7]

Representative Protocol: Reductive Amination

Objective: To synthesize N-(3-chloro-4-(trifluoromethoxy)benzyl)aniline as a representative secondary amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount, ~0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM). Add aniline (1.05 eq) to the solution, followed by a catalytic amount of acetic acid (~0.1 eq) to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS if desired.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. A slight exotherm may be observed.

-

Reaction: Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(3-chloro-4-(trifluoromethoxy)benzyl)aniline.

Visualized Workflow and Pathways

The following diagrams illustrate key logical and experimental workflows relevant to the utilization of this compound in a drug discovery context.

Caption: Experimental workflow for reductive amination.

Caption: Role in a typical drug discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Applications of Trifluoromethoxy-Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in modern chemistry, imparting profound effects on the physicochemical and biological properties of organic molecules. When appended to a benzaldehyde scaffold, it creates a versatile building block with significant applications in medicinal chemistry, agrochemicals, and materials science. The high electronegativity, metabolic stability, and lipophilicity conferred by the -OCF₃ group make trifluoromethoxy-substituted benzaldehydes and their derivatives highly sought-after intermediates.[1] This technical guide provides an in-depth overview of the core applications of these compounds, focusing on their roles in the development of anticancer and antimicrobial agents. It includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key chemical and biological pathways to facilitate understanding and further research.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its potent electron-withdrawing nature and high lipophilicity (Hansch π parameter of +1.04).[1] Unlike a simple fluoro or trifluoromethyl substituent, the oxygen atom in the -OCF₃ moiety introduces a conformational preference where the O-CF₃ bond is often orthogonal to the plane of the aromatic ring. This three-dimensional feature can enhance binding interactions with biological targets.[1] Furthermore, the -OCF₃ group is exceptionally stable towards metabolic degradation, particularly oxidative processes, which can significantly improve the pharmacokinetic profile of drug candidates.[1] These properties make trifluoromethoxy-substituted benzaldehydes, particularly 4-(trifluoromethoxy)benzaldehyde, valuable precursors for creating novel bioactive compounds and advanced materials.[2][3][4]

Applications in Medicinal Chemistry

Trifluoromethoxy-substituted benzaldehydes are key starting materials for the synthesis of various heterocyclic compounds, most notably chalcones and Schiff bases, which exhibit a wide range of biological activities.

Anticancer Agents: Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[5] Derivatives containing the trifluoromethoxy group have shown potent cytotoxic activity against various cancer cell lines.

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative trifluoromethoxy-substituted chalcone derivatives against human cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone A | 2',4',6'-Trimethoxy-4-(trifluoromethoxy)chalcone | MCF-7 (Breast) | 15.2 ± 1.1 | [6][7] |

| A549 (Lung) | 18.5 ± 1.5 | [6][7] | ||

| HepG2 (Liver) | 21.3 ± 2.0 | [6][7] | ||

| Chalcone B | 3,4-Difluoro-4'-(trifluoromethoxy)chalcone | DU145 (Prostate) | < 0.2 | [8] |

| PC-3 (Prostate) | < 0.2 | [8] | ||

| YS71 | α-Trifluoromethyl-4-(trifluoromethoxy)chalcone derivative | LNCaP (Prostate) | Dose-dependent | [1][9] |

| PC-3 (Prostate) | Dose-dependent | [1][9] | ||

| DU145 (Prostate) | Dose-dependent | [1][9] |

Several studies indicate that trifluoromethoxy-substituted chalcones exert their anticancer effects by inducing apoptosis (programmed cell death). For instance, the α-trifluoromethyl chalcone derivative YS71 has been shown to induce apoptosis in prostate cancer cells by modulating the expression of key regulatory proteins.[1][9] This involves the upregulation of pro-apoptotic proteins like cleaved caspase-3 and cleaved PARP, and the downregulation of anti-apoptotic proteins such as Bcl-xL and Bcl-2.[1][9]

Protocol 1: Synthesis of a Trifluoromethoxy-Substituted Chalcone via Claisen-Schmidt Condensation [5][10]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (5 mmol, 1.0 eq) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 5 mmol, 1.0 eq) in 30 mL of ethanol with magnetic stirring at room temperature.

-

Base Addition: Prepare a solution of sodium hydroxide (10 mmol, 2.0 eq) in 15 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15 minutes.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to pH ~5-6 by the slow addition of dilute hydrochloric acid (1 M HCl) with stirring.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with copious amounts of cold distilled water to remove inorganic salts. The crude chalcone can be further purified by recrystallization from ethanol to yield the pure product.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay [11][12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a 10 mM stock solution of the test chalcone in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of medium containing the various concentrations of the chalcone. Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Agents: Schiff Base Derivatives

Schiff bases, containing an azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde.[13] Those derived from trifluoromethoxy-substituted benzaldehydes have demonstrated significant activity against various bacterial strains.

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative trifluoromethoxy-substituted Schiff base derivatives against common bacterial pathogens.

| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff Base C | Product of 4-(trifluoromethoxy)benzaldehyde and 4-fluoroaniline | Staphylococcus aureus | 31.25 | [14][15] |

| Escherichia coli | 62.5 | [14][15] | ||

| Schiff Base D | Product of 4-(trifluoromethoxy)benzaldehyde and 2-aminophenol | Staphylococcus aureus | 62.5 | [14] |

| Bacillus subtilis | 31.25 | [14] |

Protocol 3: Synthesis of a Trifluoromethoxy-Substituted Schiff Base [13][16]

-

Reactant Preparation: Dissolve 4-(trifluoromethoxy)benzaldehyde (10 mmol, 1.0 eq) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Amine Addition: To this solution, add an equimolar amount of a primary amine (e.g., aniline, 10 mmol, 1.0 eq) and 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion via TLC.

-

Isolation: After cooling the reaction mixture to room temperature, a solid product often crystallizes. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [17][18]

-

Compound Preparation: Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1280 µg/mL). In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: Suspend colonies of the test bacterium (e.g., S. aureus) from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum in broth, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Applications in Agrochemicals and Materials Science

Beyond medicine, trifluoromethoxy-substituted benzaldehydes are valuable intermediates in the agrochemical and material science industries.

Agrochemicals

The trifluoromethoxy group is a privileged moiety in the design of modern pesticides, including herbicides and fungicides.[2][3] Its inclusion can enhance the metabolic stability of the active ingredient in the field and improve its penetration into the target pest or plant, thereby increasing efficacy.[2][3] Trifluoromethoxy-substituted benzaldehydes serve as key starting materials for multi-step syntheses that lead to complex heterocyclic agrochemical products.

References

- 1. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer [ouci.dntb.gov.ua]

- 9. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 10. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 14. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 17. benchchem.com [benchchem.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

The Role of 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols

Introduction

3-Chloro-4-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of both a chloro and a trifluoromethoxy group on the benzaldehyde scaffold can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of active compounds. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with generalized experimental protocols for its derivatization into common agrochemical scaffolds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and for predicting the behavior of the molecule in biological systems.

| Property | Value | Reference |

| CAS Number | 886499-59-8 | [1] |

| Molecular Formula | C8H4ClF3O2 | [1] |

| Molecular Weight | 224.57 g/mol | [1] |

| MDL Number | MFCD06660219 | [1] |

Potential Applications in Agrochemical Synthesis

The trifluoromethoxy (-OCF3) group is a key feature in many modern agrochemicals due to its ability to enhance biological activity and improve metabolic stability. Benzaldehyde derivatives are common starting materials for a wide range of heterocyclic compounds that form the core of many herbicides, fungicides, and insecticides.

Herbicide Synthesis

Fluorinated benzaldehydes are precursors to various herbicidal compounds. For instance, they can be used in the synthesis of pyridinyl-oxyphenoxy alkane carboxylic acid derivatives, which are effective herbicides.[2] The aldehyde functionality of this compound allows for its incorporation into various heterocyclic systems known to exhibit herbicidal activity.

Fungicide Synthesis

The trifluoromethylphenyl moiety is a common feature in a number of fungicides.[3] For example, strobilurin analogues, which are potent fungicides, can be synthesized from precursors containing a substituted phenyl ring.[4] The 3-chloro-4-(trifluoromethoxy)phenyl group could potentially be incorporated into novel fungicides with improved efficacy and a broader spectrum of activity.

Insecticide Synthesis

Pyrethroid insecticides, a major class of modern pest control agents, are often synthesized from fluorinated benzaldehyde derivatives.[5] These precursors are used to generate the alcohol component of the pyrethroid structure. The specific substitution pattern of this compound could lead to the development of new pyrethroids with enhanced insecticidal properties.

Generalized Experimental Protocols

Synthesis of a Schiff Base Intermediate

Schiff bases are versatile intermediates that can be further modified to create a variety of heterocyclic compounds.

Protocol:

-

Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Add 1.0-1.2 equivalents of the desired primary amine to the solution.

-

If necessary, add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.

Caption: Synthesis of a Schiff base from this compound.

Synthesis of a Chalcone Derivative

Chalcones are precursors to flavonoids and isoflavonoids and are known to exhibit a range of biological activities.

Protocol:

-

In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a suitable acetophenone in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise with stirring.

-

Allow the reaction to stir at room temperature for several hours until completion, as indicated by TLC.

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

Caption: Claisen-Schmidt condensation to form a chalcone derivative.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of new agrochemicals. The combination of its reactive aldehyde functionality and the presence of chloro and trifluoromethoxy substituents makes it an attractive building block for accessing novel molecular scaffolds. Further research into the derivatization of this compound is warranted to fully explore its potential in the development of next-generation herbicides, fungicides, and insecticides. The generalized protocols provided herein offer a starting point for the investigation of its synthetic utility.

References

- 1. 1443305-34-7 3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde AKSci 8074EB [aksci.com]

- 2. nbinno.com [nbinno.com]

- 3. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 5. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

Application of 3-Chloro-4-(trifluoromethoxy)benzaldehyde and its Analogs as Pharmaceutical Intermediates

Application Note: 3-Chloro-4-(trifluoromethoxy)benzaldehyde and its structural analogs are key building blocks in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies. While direct utilization of this compound is not widely documented in the synthesis of major commercial drugs, the closely related compound, 4-chloro-3-(trifluoromethyl)aniline, is a critical precursor to multi-kinase inhibitors such as Sorafenib and Regorafenib. These drugs are pivotal in the treatment of advanced cancers, including hepatocellular carcinoma, renal cell carcinoma, and colorectal cancer.

The trifluoromethyl group, a common feature in these intermediates, significantly enhances the metabolic stability and lipophilicity of the final drug molecule, leading to improved pharmacokinetic profiles. The chloro-substituent provides a crucial reactive site for the formation of the urea linkage that is characteristic of this class of inhibitors. This application note will detail the synthesis of Sorafenib and Regorafenib, highlighting the role of 4-chloro-3-(trifluoromethyl)aniline as a key intermediate.

Key Applications in Drug Synthesis

The primary application of 4-chloro-3-(trifluoromethyl)aniline is in the synthesis of urea-containing multi-kinase inhibitors. This intermediate is typically converted to an isocyanate derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which then reacts with an appropriate amine to form the final drug substance.

Synthesis of Sorafenib

Sorafenib is a kinase inhibitor indicated for the treatment of primary kidney cancer (advanced renal cell carcinoma), primary liver cancer (hepatocellular carcinoma), and advanced thyroid carcinoma. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide.

Synthesis of Regorafenib

Regorafenib is an oral multi-kinase inhibitor used for the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[1] The synthesis of Regorafenib is structurally similar to that of Sorafenib, with the key difference being the presence of a fluorine atom on the phenoxy ring of the second intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Sorafenib and its intermediates.

Table 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Nitration | 1-chloro-2-(trifluoromethyl)benzene | Concentrated H₂SO₄, Concentrated HNO₃ | - | - | 3.5 | High |

| Reduction | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | Fe, NH₄Cl | Ethanol, Water | Reflux | - | High |

Table 2: Synthesis of Sorafenib

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | Room Temperature | - | High |

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline

1. Nitration of 1-chloro-2-(trifluoromethyl)benzene:

-

To a stirred solution of concentrated sulfuric acid, add 1-chloro-2-(trifluoromethyl)benzene at a controlled temperature.

-

Slowly add concentrated nitric acid to the mixture while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture for 3.5 hours.

-

Cool the reaction mixture and pour it onto ice water.

-

The solid product, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, is collected by filtration, washed with water, and dried.

2. Reduction to 4-chloro-3-(trifluoromethyl)aniline:

-

To a mixture of 1-chloro-4-nitro-2-(trifluoromethyl)benzene in ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and filter through celite.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-(trifluoromethyl)aniline.

Protocol 2: Synthesis of Sorafenib

1. Formation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate:

-

4-chloro-3-(trifluoromethyl)aniline can be converted to the corresponding isocyanate by reaction with phosgene or a phosgene equivalent like triphosgene in an inert solvent.

2. Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide:

-

This intermediate is synthesized from 4-chloropicolinic acid and 4-aminophenol through a multi-step process involving amidation and etherification.

3. Final Urea Formation:

-

Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent such as dichloromethane.

-

Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

The product, Sorafenib, precipitates from the reaction mixture and can be collected by filtration, washed with the solvent, and dried.

Visualizations

Signaling Pathway of Sorafenib

Sorafenib inhibits multiple kinases involved in tumor cell proliferation and angiogenesis.

Caption: Signaling pathway targeted by Sorafenib.

Experimental Workflow for Sorafenib Synthesis

This diagram outlines the key steps in the synthesis of Sorafenib from 4-chloro-3-(trifluoromethyl)aniline.

Caption: Experimental workflow for Sorafenib synthesis.

References

Application Notes & Protocols: Synthetic Routes to Derivatives of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

Introduction